molecular formula C18H21N3O5S2 B2656934 N'-(3-methoxyphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide CAS No. 896281-08-6

N'-(3-methoxyphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Cat. No.: B2656934
CAS No.: 896281-08-6
M. Wt: 423.5
InChI Key: TXDUTUAGOKKZAO-UHFFFAOYSA-N
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Description

N’-(3-methoxyphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methoxyphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene-2-sulfonyl pyrrolidine intermediate, followed by its coupling with 3-methoxyphenyl ethanediamide under specific reaction conditions such as the use of coupling agents (e.g., EDC, DCC) and catalysts (e.g., DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(3-methoxyphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N’-(3-methoxyphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide exerts its effects would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-methoxyphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}acetamide
  • N’-(3-methoxyphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}propanediamide

Uniqueness

N’-(3-methoxyphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the thiophene-2-sulfonyl group, in particular, may enhance its stability and interaction with biological targets.

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S2/c1-26-15-7-2-5-13(11-15)20-18(23)17(22)19-12-14-6-3-9-21(14)28(24,25)16-8-4-10-27-16/h2,4-5,7-8,10-11,14H,3,6,9,12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDUTUAGOKKZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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